Perseitol

概要

説明

Perseitol is a C7 sugar alcohol found in avocado . It is recognized for its role in plant physiology and its occurrence in various fruit and plant species, notably the avocado . As a sugar alcohol, perseitol is a subject of study for its involvement in the osmotic regulation of plants, particularly those that must endure arid environments or soil with high salinity .

Synthesis Analysis

Perseitol is a compound produced by mature avocado plants . Based on perseitol concentrations of 2.5-fold higher in the sap from the trunk of the avocado tree than the sap from the petioles, different sites of synthesis for D-mannoheptulose and perseitol are assumed . Insights gained from studying perseitol and similar polyols can lead to advancements in the synthesis of complex organic molecules that may have applications across a range of industries, from agriculture to materials science .

Molecular Structure Analysis

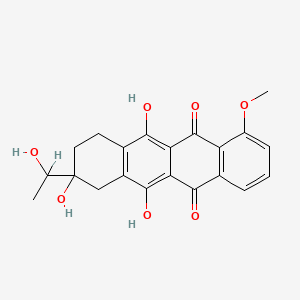

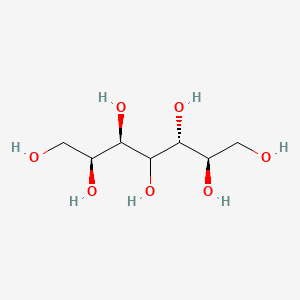

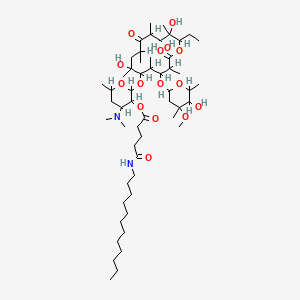

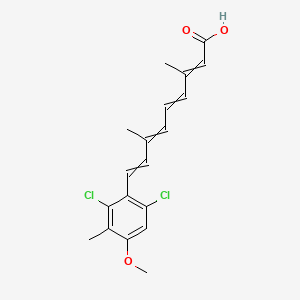

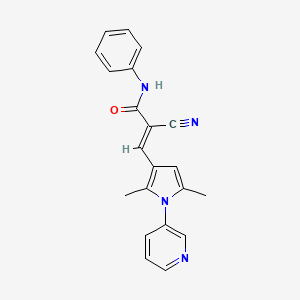

The molecular formula of Perseitol is C7H16O7 . The average mass is 212.198 Da and the monoisotopic mass is 212.089600 Da .

Chemical Reactions Analysis

Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .

Physical And Chemical Properties Analysis

Perseitol is a solid substance . It is slightly soluble in DMF and Ethanol, and has a solubility of 5 mg/ml in DMSO and PBS (pH 7.2) .

科学的研究の応用

Nutritional Composition

Perseitol is a component of the nutritional composition of avocados . Avocados are a unique fruit that can provide health benefits when included in a healthy diet .

Antioxidant Properties

Perseitol, as a bioactive compound in avocados, contributes to their antioxidant content . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Potential in Drug Discovery

The bioactive compounds in avocados, including Perseitol, have potential in novel drug discovery for the prevention and treatment of various diseases such as cancer, microbial, inflammatory, diabetes, and cardiovascular diseases .

Biomarker for Avocado Intake

Perseitol has recently been reported as a candidate biomarker for avocado intake . Biomarkers of intake constitute objective tools to better reflect the usual or recent consumption of different foods, including fruits and vegetables .

作用機序

Target of Action

Perseitol, the sugar alcohol form of mannoheptulose , primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the metabolism of glucose, which is the primary source of energy for cells.

Mode of Action

Perseitol acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . This inhibition results in the prevention of glucose breakdown.

Biochemical Pathways

The primary biochemical pathway affected by perseitol is glycolysis . By inhibiting hexokinase and glucokinase, perseitol prevents the phosphorylation of glucose, thereby inhibiting the breakdown of glucose and the subsequent production of ATP . This has a significant impact on energy metabolism within the cell.

Pharmacokinetics

It’s known that perseitol is a naturally occurring compound in certain plants, including avocados . More research is needed to fully understand the pharmacokinetics of perseitol.

Result of Action

The inhibition of glucose breakdown by perseitol can lead to a decrease in ATP production within the cell . This could potentially affect various cellular processes that rely on ATP for energy. Additionally, perseitol has been reported to inhibit insulin secretion from the pancreas . This occurs because the inhibition of glycolysis leads to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .

Action Environment

Environmental factors can influence the action of perseitol. For instance, the concentration of perseitol in the sap from the trunk of the avocado tree is higher than the sap from the petioles, suggesting different sites of synthesis for D-mannoheptulose and perseitol . Furthermore, the presence of other compounds, such as other sugars, can potentially affect the action and efficacy of perseitol . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of perseitol.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-RYRJNEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perseitol | |

CAS RN |

527-06-0 | |

| Record name | Perseitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-galacto-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERSEITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)